Cas no 1353892-53-1 (5,5,5-Trifluoropenylzinc iodide)

5,5,5-Trifluoropenylzinc iodide 化学的及び物理的性質
名前と識別子
-
- 5,5,5-Trifluoropenylzinc iodide
- 1353892-53-1
- 5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF
- MFCD28406246
- 5,5,5-Trifluoropenylzinc iodide, 0.50 M in THF
- iodozinc(1+);1,1,1-trifluoropentane
-
- インチ: 1S/C5H8F3.HI.Zn/c1-2-3-4-5(6,7)8;;/h1-4H2;1H;/q;;+1/p-1
- InChIKey: ACTRYKKDTHZOTG-UHFFFAOYSA-M
- ほほえんだ: C(CC[Zn]I)CC(F)(F)F
計算された属性
- せいみつぶんしりょう: 315.89142g/mol
- どういたいしつりょう: 315.89142g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 64.4
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
5,5,5-Trifluoropenylzinc iodide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB571102-50 ml |
5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF; . |
1353892-53-1 | 50 ml |
€1185.90 | 2024-04-19 | ||
abcr | AB571102-100ml |
5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF; . |
1353892-53-1 | 100ml |
€1857.40 | 2024-08-02 | ||
abcr | AB571102-100 ml |
5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF; . |
1353892-53-1 | 100 ml |
€1857.40 | 2024-04-19 | ||
abcr | AB571102-50ml |
5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF; . |
1353892-53-1 | 50ml |
€1185.90 | 2024-08-02 |
5,5,5-Trifluoropenylzinc iodide 関連文献
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
5,5,5-Trifluoropenylzinc iodideに関する追加情報
Comprehensive Overview of 5,5,5-Trifluoropenylzinc iodide (CAS No. 1353892-53-1): Properties, Applications, and Industry Trends
The organozinc compound 5,5,5-Trifluoropenylzinc iodide (CAS No. 1353892-53-1) has garnered significant attention in modern synthetic chemistry due to its unique reactivity and versatility in cross-coupling reactions. As a fluorinated organometallic reagent, it plays a pivotal role in constructing complex molecular architectures, particularly in pharmaceutical and agrochemical research. This article delves into its structural characteristics, synthetic utility, and emerging applications while addressing trending topics like sustainable catalysis and AI-driven retrosynthesis.
Chemically, 5,5,5-Trifluoropenylzinc iodide belongs to the class of organozinc halides, where the trifluoropentyl group enhances electrophilicity and stability. The presence of fluorine atoms significantly influences its reactivity pattern, making it invaluable for introducing CF3-containing motifs—a structural feature increasingly demanded in drug discovery to improve metabolic stability and bioavailability. Researchers frequently highlight its compatibility with Negishi coupling and palladium-catalyzed reactions, which dominate recent literature searches on platforms like Reaxys and SciFinder.
Current industry discussions emphasize the compound's role in green chemistry initiatives. With growing interest in solvent-free reactions and low-metal-catalyst-loading protocols, 1353892-53-1 demonstrates adaptability to eco-friendly conditions. A 2023 study published in Advanced Synthesis & Catalysis showcased its efficient use in aqueous-phase couplings—a hot topic among chemists searching for "water-compatible organometallics" or "biodegradable reagents".
From an applications perspective, this reagent is pivotal in synthesizing fluorinated bioactive molecules. Its utility spans protease inhibitors and kinase modulators, addressing frequent search queries like "fluorine in drug design" or "organozinc reagents for medicinal chemistry". Notably, its stability under ambient conditions (compared to analogous Grignard reagents) makes it a preferred choice for industrial-scale processes, as evidenced by patent filings from major pharmaceutical companies.
The analytical characterization of 5,5,5-Trifluoropenylzinc iodide typically involves NMR spectroscopy (19F and 13C) and mass spectrometry, with computational chemists increasingly leveraging DFT calculations to predict its reactivity—a convergence point for searches on "computational organometallic chemistry". Storage recommendations (argon atmosphere, −20°C) and handling protocols are frequently queried in technical forums, reflecting user concerns about reagent longevity.
Emerging trends link this compound to high-throughput screening and automated synthesis platforms. With AI tools like IBM RXN or Synthia incorporating organozinc reactivity databases, researchers actively explore its potential in machine-learning-optimized pathways. This aligns with Google Scholar metrics showing rising interest in "AI for reaction prediction" and "digital chemistry workflows"—topics where 1353892-53-1 serves as a benchmark reagent.
In conclusion, 5,5,5-Trifluoropenylzinc iodide (CAS No. 1353892-53-1) represents a critical tool for modern synthetic challenges. Its intersection with fluorine chemistry, catalytic innovation, and computational advancements positions it at the forefront of contemporary research, answering both academic and industrial demand for efficient, tunable building blocks in molecular construction.
1353892-53-1 (5,5,5-Trifluoropenylzinc iodide) 関連製品
- 800402-13-5(Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-)
- 1338097-15-6(7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline)
- 1261898-01-4(5-(4-tert-butylphenyl)-2-hydroxybenzonitrile)
- 1385295-99-7(3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide)
- 866345-77-9(5-amino-1-{(3,4-dimethylphenyl)carbamoylmethyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2138253-72-0(5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine)
- 2219370-56-4(6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid)
- 575444-12-1(Benzaldehyde, 4-methoxy-3-methyl-5-(phenylmethoxy)-)
- 2680751-48-6(2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid)
- 877649-55-3(7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide)
